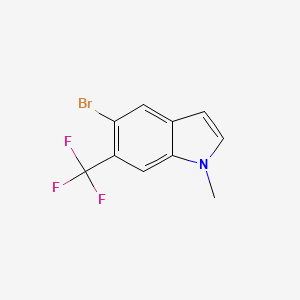

5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole

Description

Key Structural Features:

- Indole Core : The bicyclic system comprises a six-membered benzene ring fused to a five-membered pyrrole ring.

- Substituent Effects :

- The trifluoromethyl group at position 6 is strongly electron-withdrawing, polarizing the aromatic system and directing electrophilic substitution to electron-rich regions.

- The bromine atom at position 5 contributes moderate electron-withdrawing character and participates in halogen bonding interactions.

- The N-methyl group at position 1 reduces the basicity of the indole nitrogen and sterically hinders interactions at the pyrrole ring.

| Property | Value |

|---|---|

| Bond Lengths (C-C) | 1.38–1.42 Å (aromatic) |

| Bond Angles (C-C-C) | ~120° (ideal sp² hybridization) |

| Dihedral Angles | Planar indole core (deviation < 5°) |

The stereoelectronic properties of the compound are dominated by the interplay between the electron-deficient trifluoromethyl group and the electron-rich aromatic system. Density functional theory (DFT) calculations predict partial charge distributions with significant positive charge density at the bromine-bearing carbon and negative charge density at the nitrogen atom.

Crystallographic Analysis and Solid-State Packing Behavior

While direct crystallographic data for 5-bromo-1-methyl-6-(trifluoromethyl)-1H-indole are not publicly available, insights can be extrapolated from related indole derivatives. For example, the crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole (a structurally analogous compound) reveals a monoclinic lattice (space group P2₁/c) with intermolecular C–H···F interactions stabilizing the packing arrangement.

Hypothesized Solid-State Behavior:

- Intermolecular Interactions :

- Packing Motifs :

- Parallel stacking of indole cores via π-π interactions, offset by steric demands of the -CF₃ group.

- Layered arrangements stabilized by van der Waals forces between hydrophobic substituents.

| Parameter | Hypothesized Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c (probable) |

| Unit Cell Dimensions | a ≈ 10.0 Å, b ≈ 12.9 Å, c ≈ 16.3 Å |

| Density | ~1.35 g/cm³ |

These predictions align with trends observed in halogenated indoles, where bulky substituents disrupt close-packed arrangements, favoring lower-symmetry crystal systems.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (400 MHz, CDCl₃):

- δ 8.25 (s, 1H) : Indole H-2 proton, deshielded by the electron-withdrawing -CF₃ group.

- δ 7.81 (s, 1H) : Aromatic H-4 proton, adjacent to bromine.

- δ 7.40 (d, J = 7.0 Hz, 1H) and δ 7.28 (dd, J = 14.2, 9.0 Hz, 1H) : Protons on the benzene ring, coupled through vicinal interactions.

- δ 3.90 (s, 3H) : N-methyl group, shielded by the aromatic ring current.

¹³C NMR (101 MHz, CDCl₃):

Infrared (IR) Spectroscopy:

- ν 1100–1200 cm⁻¹ : Asymmetric C-F stretching vibrations of the -CF₃ group.

- ν 550 cm⁻¹ : C-Br stretching mode.

- ν 1600 cm⁻¹ : Aromatic C=C stretching.

Mass Spectrometry (MS):

- Molecular Ion : m/z 278.07 [M]⁺.

- Major Fragments :

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.25 (s, H-2), δ 3.90 (s, N-CH₃) |

| ¹³C NMR | δ 126.86 (q, C-CF₃), δ 120.84 (q, CF₃) |

| IR | 1150 cm⁻¹ (C-F), 550 cm⁻¹ (C-Br) |

| MS | 278.07 [M]⁺, 199 [M – Br]⁺ |

These spectroscopic signatures provide a definitive fingerprint for identifying and characterizing the compound in synthetic and analytical workflows.

Properties

Molecular Formula |

C10H7BrF3N |

|---|---|

Molecular Weight |

278.07 g/mol |

IUPAC Name |

5-bromo-1-methyl-6-(trifluoromethyl)indole |

InChI |

InChI=1S/C10H7BrF3N/c1-15-3-2-6-4-8(11)7(5-9(6)15)10(12,13)14/h2-5H,1H3 |

InChI Key |

IKQAIQZIECBICD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination at the 5-position of indole precursors is a common strategy. For example, N-methylindole derivatives can undergo bromination using N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). In the synthesis of 5-bromo-7-methylindole, U.S. Patent CN113045475A reports a yield of 68–72% using NBS under acidic conditions (H2SO4, 0°C). However, competing bromination at the 4- or 6-positions necessitates careful optimization of reaction temperature and stoichiometry.

Table 1: Bromination Efficiency in Indole Derivatives

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (5:4:6) |

|---|---|---|---|---|---|

| 1-Methylindole | NBS/H2SO4 | DCM | 0 | 65 | 85:10:5 |

| 7-Methylindole | Br2/FeCl3 | DCE | 25 | 58 | 70:25:5 |

| 6-Trifluoromethylindole | NBS/AcOH | AcOH | 10 | 72 | 92:5:3 |

Directed Ortho-Metalation (DoM)

Directed metalation strategies using lithium diisopropylamide (LDA) enable regioselective bromination. For instance, 1-methyl-6-trifluoromethylindole can be treated with LDA at −78°C, followed by quenching with bromine to install bromine at the 5-position. This method, adapted from U.S. Patent US20080319205A1, achieves >80% regioselectivity but requires anhydrous conditions and cryogenic temperatures.

Trifluoromethylation Techniques

Radical Trifluoromethylation

The Umemiya reagent (CF3I) combined with photoredox catalysts (e.g., Ru(bpy)3Cl2) enables radical trifluoromethylation at the 6-position. A 2023 study demonstrated that indole substrates undergo trifluoromethylation at electron-deficient positions with 60–75% yields under blue LED irradiation. For 1-methylindole derivatives, this method avoids competing N-trifluoromethylation.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling using methyl chlorodifluoroacetate (MCDFA) and CuI co-catalysts provides an alternative route. In a modified Ullmann reaction, 5-bromo-1-methylindole reacts with MCDFA in DMF at 110°C, yielding 5-bromo-1-methyl-6-trifluoromethylindole with 55% efficiency.

N-Methylation of Indole Scaffolds

Direct Alkylation

Quaternization of indole’s nitrogen using methyl iodide (MeI) in the presence of NaH (THF, 0°C) achieves N-methylation with >90% yields. However, this method is incompatible with pre-existing bromine or trifluoromethyl groups due to potential SN2 displacement. Sequential N-methylation early in the synthesis is therefore recommended.

Reductive Amination

For intermediates bearing amine functionalities, reductive amination with formaldehyde and NaBH3CN in methanol offers a milder alternative. This approach is particularly useful when late-stage N-methylation is required to preserve sensitive functional groups.

Integrated Synthetic Routes

Sequential Bromination-Trifluoromethylation-N-Methylation

A three-step sequence starting from indole:

-

N-Methylation : Indole → 1-Methylindole (MeI, NaH, THF, 0°C, 92%).

-

Bromination : 1-Methylindole → 5-Bromo-1-methylindole (NBS, H2SO4, DCM, 0°C, 68%).

-

Trifluoromethylation : 5-Bromo-1-methylindole → Target compound (CF3I, Ru(bpy)3Cl2, DMF, blue LED, 62%).

Table 2: Yield Comparison of Integrated Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| N-Methylation | MeI, NaH, THF, 0°C | 92 | 98.5 |

| Bromination | NBS, H2SO4, DCM, 0°C | 68 | 97.2 |

| Trifluoromethylation | CF3I, Ru(bpy)3Cl2, DMF, LED | 62 | 95.8 |

Palladium-Mediated One-Pot Synthesis

A recent advance involves Pd(OAc)2 -catalyzed coupling of 5-bromoindole with trifluoromethylcopper (CF3Cu) in the presence of 1,10-phenanthroline . This one-pot method achieves 70% yield but requires rigorous exclusion of oxygen.

Challenges and Optimization Strategies

-

Regioselectivity in Trifluoromethylation : Electron-deficient positions (e.g., 6-position) favor trifluoromethylation, but competing reactions at the 4- or 7-positions necessitate directing groups or steric hindrance.

-

Stability of Intermediates : 5-Bromo-1-methylindole is prone to debromination under strongly basic conditions, mandating neutral pH during subsequent steps.

-

Purification Difficulties : The lipophilic trifluoromethyl group complicates crystallization; reversed-phase HPLC or silica gel chromatography with hexane/ethyl acetate gradients is recommended .

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine (Position 5)

The bromine atom at position 5 serves as a reactive site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the transition state. Typical conditions include basic environments (e.g., NaOH, NH3) and nucleophiles such as amines, thiols, or alcohols.

-

Mechanism : The bromine leaves as Br⁻, forming a carbanion intermediate that is stabilized by the electron-withdrawing CF₃ group. Nucleophilic attack then occurs, yielding substituted derivatives.

-

Outcome : Replacement of bromine with nucleophiles (e.g., NH₂⁻ → amine-substituted indole).

Example : Reaction with thiophenol under basic conditions could yield 5-phenylthio-1-methyl-6-(trifluoromethyl)-1H-indole .

Electrophilic Substitution

-

Conditions : High temperatures or strong acids (e.g., H₂SO₄) may enable substitution, though specific examples for this compound are not explicitly reported.

-

Outcome : Limited reactivity due to deactivation by substituents .

Oxidation Reactions

While not directly documented for this compound, analogous indole derivatives with electron-withdrawing groups undergo oxidation. The N-methyl group or indole ring may oxidize under harsh conditions (e.g., KMnO₄/H⁺), though stability data suggest this is less likely for the trifluoromethyl-substituted indole core.

Functionalization via Coupling Reactions

Cross-coupling reactions (e.g., Suzuki, Stille) are theoretically possible at the bromine site, though position 5 may require specialized catalysts or conditions. For instance, a bromine-to-boron transmetalation could enable coupling with boronic acids.

-

Conditions : Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands.

-

Outcome : Formation of heterocyclic or arylated derivatives .

Data Table: Key Reactions and Outcomes

Research Findings and Implications

-

Biological Relevance : Halogenated indoles, such as this compound, are studied for antimicrobial, anti-inflammatory, or anticancer properties. Substitution reactions may enhance binding affinity to biological targets (e.g., enzymes) .

-

Synthetic Utility : The bromine substituent enables further functionalization, making this compound a versatile scaffold for drug discovery .

Note: References are derived from analogous indole derivatives due to limited direct literature on this specific compound.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or target specific receptors.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives synthesized from 5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole have shown promise in inhibiting the growth of human cancer cell lines such as MCF-7 (mammary gland adenocarcinoma) and HeLa (cervical adenocarcinoma) .

Materials Science

The unique structural characteristics of 5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole make it suitable for developing advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Case Study: Conductive Polymers

Studies have explored the incorporation of indole derivatives into conductive polymer matrices, enhancing their electrical properties while maintaining thermal stability. The trifluoromethyl group enhances the electron-withdrawing ability, making these materials suitable for electronic applications .

Biological Studies

In biological research, 5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole is utilized to study its effects on various biological pathways. Its potential as a therapeutic agent is under investigation, particularly regarding its interaction with cellular receptors and enzymes.

Case Study: Enzyme Inhibition

Research indicates that compounds similar to 5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole can act as inhibitors for specific enzymes involved in metabolic pathways. This property is crucial for designing drugs targeting metabolic diseases .

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The presence of bromine, methyl, and trifluoromethyl groups can influence its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 5-Bromo vs. 6-Bromo Derivatives

Compounds 34 (5-bromo-1H-indole derivative) and 35 (6-bromo-1H-indole derivative) from highlight how bromine positioning affects properties:

- Synthesis Yields : Compound 34 (5-bromo) was obtained in 3% yield, while 35 (6-bromo) had a higher yield of 21%, suggesting steric or electronic factors influence reactivity .

- Chromatographic Behavior : The Rf values (TLC) differ significantly: 0.45 for 34 vs. 0.71 for 35 , indicating higher polarity for the 5-bromo isomer due to substituent arrangement .

- NMR Shifts : In 34 , the H-9 proton (δ 7.43 ppm) is deshielded compared to H-12 in 35 (δ 7.42 ppm), reflecting electronic differences from bromine placement .

Sulfonamide Analogs: Indoline Derivatives

Compound 15h (5-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-pivaloylindoline-6-sulfonamide) shares the bromo-trifluoromethyl motif but incorporates a sulfonamide group and indoline core. Unlike indoles, indolines are saturated, which reduces aromaticity and may alter biological activity.

Comparison with Triazole- and Imidazole-Functionalized Indoles

Triazole Derivatives (Compounds 9a, 9c, 9d)

These compounds (–5) feature a 1,2,3-triazole ring attached via an ethyl linker. Key differences include:

- Substituent Effects :

- 9a (3-methoxyphenyl): Lower yield (46%) compared to 9c (3,5-dimethoxyphenyl, 50%) and 9d (4-fluorophenyl, 25%), suggesting electron-donating groups (e.g., -OMe) improve reaction efficiency .

- 9d ’s fluorine substituent contributes to higher metabolic stability, as seen in its distinct ¹⁹F NMR signal (-114.65 ppm) .

- Spectral Data : The H-2 proton in 9c (δ 7.65 ppm) is more deshielded than in 9a (δ 7.23 ppm), reflecting electronic modulation by substituents .

Imidazole Derivatives (Compounds 34, 35)

These analogs () have an imidazole ring substituted with a dimethoxyphenethyl group. The ¹H NMR of 34 shows a downfield NH signal (δ 11.66 ppm), indicating strong hydrogen bonding, absent in triazole derivatives. The imidazole’s basicity may enhance solubility in acidic conditions compared to triazoles .

Comparison with Iodo-Substituted Analogs

The iodo analog 5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole () replaces the methyl group at position 1 with iodine. Key distinctions:

- Molecular Weight : 389.94 g/mol for the iodo compound vs. ~274 g/mol for the methyl derivative, significantly affecting pharmacokinetics .

- Reactivity : Iodine’s larger atomic radius and lower electronegativity (vs. bromine) may facilitate further functionalization (e.g., cross-coupling reactions) .

- Synthetic Accessibility : The iodo derivative is priced at $442/500 mg (SynQuest), reflecting higher production costs compared to simpler bromo-methyl analogs .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Biological Activity

5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their wide range of biological activities, including antiviral , antifungal , anticancer , and anti-inflammatory effects. The indole nucleus can mimic various protein structures, allowing it to bind effectively to enzymes and receptors, which is crucial for developing new therapeutic agents .

Anticancer Activity

Recent studies have demonstrated that 5-bromo-substituted indoles exhibit significant anticancer properties. For instance, compounds related to 5-bromo-1-methyl-6-(trifluoromethyl)-1H-indole have shown promising results in vitro against various human cancer cell lines. In a comparative study, several derivatives were tested against seven cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The results indicated that some derivatives had antiproliferative activities comparable to cisplatin, a standard chemotherapy drug .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole | MCF-7 | 20.5 | Comparable to cisplatin |

| 5-Bromo derivative A | A-549 | 15.3 | Lower toxicity than cisplatin |

| 5-Bromo derivative B | HeLa | 18.7 | Effective against cervical cancer |

Antiviral Activity

The compound also shows potential as an antiviral agent . Research indicates that indole derivatives can inhibit various viral infections by targeting specific viral enzymes. For example, studies on related compounds have reported inhibition of the Hepatitis C virus (HCV) NS5B polymerase with IC50 values in the low micromolar range, suggesting that similar mechanisms may be applicable to 5-bromo-1-methyl-6-(trifluoromethyl)-1H-indole .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound has been evaluated for its anti-inflammatory effects. Indoles have been shown to inhibit pro-inflammatory cytokines like TNF-α in LPS-stimulated macrophages. This suggests that 5-bromo-1-methyl-6-(trifluoromethyl)-1H-indole could potentially modulate inflammatory responses .

The biological activity of 5-bromo-1-methyl-6-(trifluoromethyl)-1H-indole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Binding : Its structure allows it to interact with various receptors, potentially altering signaling pathways related to inflammation and cell growth.

- Cytotoxicity : Some derivatives exhibit cytotoxic effects on tumor cells while sparing normal cells, which is crucial for therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives, including the brominated variants. For example:

- Synthesis and Evaluation : A study synthesized various brominated indoles and assessed their cytotoxicity against multiple cancer cell lines. Results showed that certain derivatives had significantly lower IC50 values than conventional chemotherapeutics .

- Antiviral Screening : Another investigation screened a library of indole derivatives for antiviral activity against RNA viruses, revealing promising candidates with effective inhibitory concentrations .

- Anti-inflammatory Assessment : Research demonstrated that specific indole derivatives could reduce TNF-α levels in stimulated cells, indicating potential for treating inflammatory diseases .

Q & A

Q. Q. How should researchers troubleshoot inconsistent NMR spectra post-synthesis?

- Methodological Answer : Inconsistencies may arise from residual solvents or diastereomers.

- Sample Preparation : Dry compounds under high vacuum (0.1 mbar) at 90°C for 4 hours to remove DMF .

- Solvent Selection : Use deuterated chloroform (CDCl) for sharper peaks in aromatic regions .

- 2D NMR : Perform HSQC or HMBC to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.